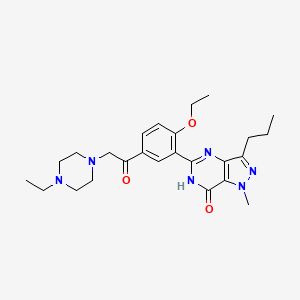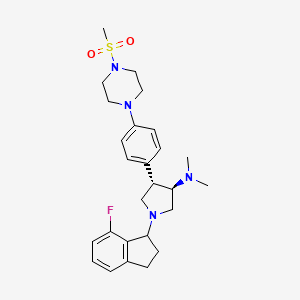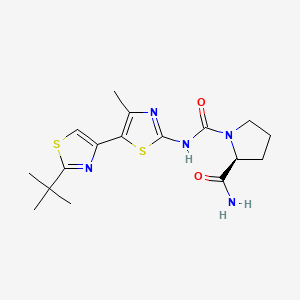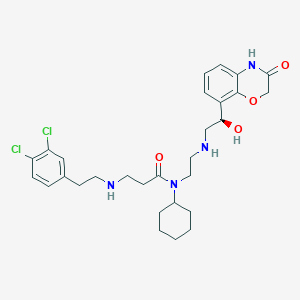
Acetildenafil
Overview
Description
It is an analog of sildenafil (Viagra) and has been detected in various brands of “herbal aphrodisiac” products sold in convenience stores that claim to boost libido and alleviate erectile dysfunction . Acetildenafil has not undergone formal testing in humans or animals, and its safety profile remains largely unknown .
Mechanism of Action
Target of Action
Acetildenafil, also known as hongdenafil, is a synthetic drug that acts as a phosphodiesterase inhibitor . The primary target of this compound is phosphodiesterase type 5 (PDE5), an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells lining the blood vessels . PDE5 is also present in the smooth muscle of the walls of the arterioles within the lungs .
Mode of Action
This compound interacts with its target, PDE5, by inhibiting its activity . This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels . Elevated cGMP levels result in the relaxation of smooth muscle cells, which in turn leads to vasodilation, or the widening of blood vessels . This vasodilation effect is particularly pronounced in the blood vessels supplying the penis and the lungs .
Biochemical Pathways
The action of this compound primarily affects the nitric oxide-cGMP pathway . In this pathway, nitric oxide is released in response to sexual stimulation and activates the enzyme guanylate cyclase. This enzyme increases the production of cGMP, leading to smooth muscle relaxation and increased blood flow. By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby enhancing and prolonging its effects .
Pharmacokinetics
As a synthetic analog of sildenafil (viagra), it is reasonable to hypothesize that this compound may have similar adme properties to sildenafil . These properties would include oral administration, rapid absorption, extensive distribution throughout the body, metabolism primarily by the liver, and excretion through both the feces and urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle cells in the blood vessels. This relaxation leads to vasodilation, which can facilitate erection in response to sexual stimulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs, including this compound. Factors such as light, temperature, and pollution could potentially alter the drug’s effectiveness . Additionally, individual lifestyle factors such as diet, exercise, and exposure to toxins can also impact the drug’s effectiveness . .
Biochemical Analysis
Biochemical Properties
Acetildenafil interacts with the enzyme phosphodiesterase 5 (PDE5), inhibiting its activity . This interaction is crucial in its role as a biochemical agent. The inhibition of PDE5 leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), a molecule that plays a significant role in the biochemical reactions related to the dilation of blood vessels and the relaxation of smooth muscle tissue .
Cellular Effects
The effects of this compound on cells are primarily related to its influence on cell signaling pathways. By inhibiting PDE5 and increasing cGMP levels, this compound affects the nitric oxide/cGMP pathway, which is involved in various cellular processes, including vasodilation and the relaxation of smooth muscle tissue . This can influence cell function, particularly in cells within the cardiovascular system and the smooth muscle tissue of the corpus cavernosum in the penis .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the PDE5 enzyme. By binding to PDE5, this compound inhibits the enzyme’s activity, preventing the breakdown of cGMP . This leads to an increase in cGMP levels, which in turn activates a cGMP-dependent protein kinase. This enzyme triggers a series of reactions that result in the relaxation of smooth muscle tissue .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Given its structural similarity to sildenafil, it is likely that this compound has a similar duration of action. Sildenafil is known to have a half-life of about four hours in the human body .
Dosage Effects in Animal Models
There is currently limited information available on the effects of this compound in animal models. Given its structural similarity to sildenafil, it is likely that this compound would have a similar dosage-dependent effect. Sildenafil has been shown to have a dose-dependent effect on erectile function in animal models .
Metabolic Pathways
This compound is likely metabolized in the liver, similar to sildenafil. The primary metabolic pathway involves the action of the enzyme CYP3A4, which catalyzes the breakdown of sildenafil into its metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Given its structural similarity to sildenafil, it is likely that this compound is distributed similarly. Sildenafil is known to be distributed throughout the body, with the highest concentrations found in the liver and kidneys .
Subcellular Localization
Given its role as a PDE5 inhibitor, it is likely that this compound is localized in the cytoplasm of cells where PDE5 is found .
Preparation Methods
The synthesis of acetildenafil involves several steps, starting with the preparation of the core pyrazolo[4,3-d]pyrimidin-7-one structure. The synthetic route typically includes:
Formation of the pyrazolo[4,3-d]pyrimidin-7-one core: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure.
Introduction of the ethoxy and acetyl groups: The ethoxy group is introduced via an etherification reaction, while the acetyl group is added through an acylation reaction.
Final assembly: The final step involves the coupling of the core structure with the ethyl-piperazin-1-yl-acetyl group under specific reaction conditions.
Chemical Reactions Analysis
Acetildenafil undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Acetildenafil has several scientific research applications, including:
Chemistry: It is used as a reference compound in the study of phosphodiesterase inhibitors and their analogs.
Biology: It is studied for its potential effects on cellular signaling pathways involving cyclic guanosine monophosphate (cGMP).
Medicine: It is investigated for its potential use in treating erectile dysfunction and other conditions related to phosphodiesterase inhibition.
Comparison with Similar Compounds
Acetildenafil is structurally similar to other PDE5 inhibitors, such as:
Sildenafil (Viagra): The parent compound, widely used for treating erectile dysfunction.
Vardenafil: Another PDE5 inhibitor with a similar mechanism of action.
Tadalafil: Known for its longer duration of action compared to sildenafil and vardenafil.
Avanafil: Noted for its rapid onset of action.
What sets this compound apart is its presence in over-the-counter “herbal aphrodisiac” products, often without formal approval or testing. This makes its safety profile uncertain and potentially risky for consumers .
Properties
IUPAC Name |
5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O3/c1-5-8-19-22-23(29(4)28-19)25(33)27-24(26-22)18-15-17(9-10-21(18)34-7-3)20(32)16-31-13-11-30(6-2)12-14-31/h9-10,15H,5-8,11-14,16H2,1-4H3,(H,26,27,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBRQNALHKQCAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232178 | |
| Record name | Acetildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831217-01-7 | |
| Record name | Acetildenafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=831217-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0831217017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetildenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10232178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACETILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP0E2BW57H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)
![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)
![(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B605053.png)


![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride](/img/structure/B605063.png)
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)
![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)
